4-(Boc-氨基)-3,3-二氟哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

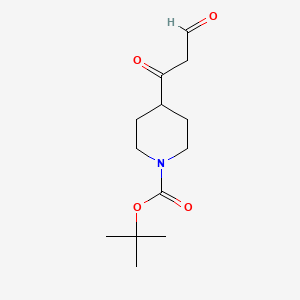

4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . The Boc (tert-butyl carbamate) group plays a pivotal role in the synthesis of multifunctional targets and is often used to protect amino functions .

Synthesis Analysis

The Boc protection of amines can be achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Molecular Structure Analysis

The 3D structure of Boc-compounds can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

科学研究应用

Application in Green Chemistry

Specific Scientific Field

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is part of green chemistry, which focuses on developing eco-friendly and sustainable methods for chemical synthesis .

Methods of Application

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The result of this application is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Application in Nonlinear Optics

Specific Scientific Field

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” has been evaluated for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the molecule show that it can be a good candidate as NLO material .

Methods of Application

The molecular geometry, spectroscopic and nonlinear optical (NLO) parameters have been investigated for “4-(Boc-amino)-3,3-difluoropiperidine” using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) .

Results or Outcomes

The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .

Application in Amino Acid Protection

Specific Scientific Field

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the protection of amino acids . The amino group is a reactive and easily oxidized group. Compounds with amino groups are sensitive to reactions such as oxidation and substitution . In organic synthesis, it is usually necessary to protect the amino group with a group that is easy to remove .

Methods of Application

The choice of amino protecting group plays an important role in the success or failure of many synthetic efforts . When choosing an amino protecting group, all reactants, reaction conditions, and all functional groups involved in the reaction process need to be considered .

Results or Outcomes

The result of this application is the successful protection of the amino group, which allows for other functional groups in the molecule to react without affecting the amino group .

Application in Dual Protection of Amino Functions

Specific Scientific Field

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the dual protection of amino functions . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are investigated .

Results or Outcomes

The result of this application is the successful dual protection of amino functions, which allows for other functional groups in the molecule to react without affecting the amino functions .

未来方向

The Boc group continues to play an important role in the field of peptide synthesis and is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on developing more efficient and eco-friendly methods for Boc protection and deprotection, as well as exploring new applications of Boc-protected amines in the synthesis of pharmaceutical and biologically active compounds .

属性

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-amino)-3,3-difluoropiperidine | |

CAS RN |

1263180-22-8 |

Source

|

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)